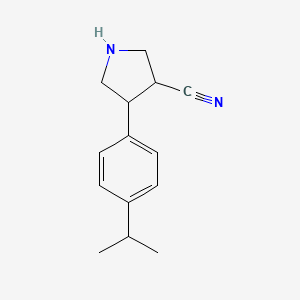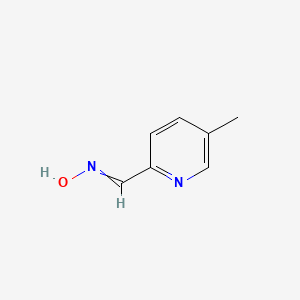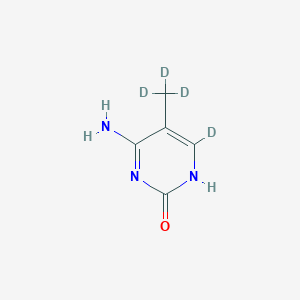
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is a deuterated derivative of a pyrimidine compound. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides and nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one typically involves the deuteration of a precursor pyrimidine compound. Deuteration can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas (D2) in the presence of a catalyst.
Chemical Exchange: Using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic exchange processes, where the precursor compound is exposed to deuterium gas under controlled conditions to achieve the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential use in drug development as a stable isotope-labeled compound for pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated drugs and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, leading to altered biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-5-methyl-1H-pyrimidin-2-one: A non-deuterated analog.
4-amino-6-chloro-5-methyl-1H-pyrimidin-2-one: A chlorinated derivative.
4-amino-5-(trideuteriomethyl)-1H-pyrimidin-2-one: A partially deuterated analog.
Uniqueness
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one is unique due to its high level of deuteration, which can significantly impact its chemical and biological properties. The presence of deuterium atoms can enhance the compound’s stability and alter its interaction with biological targets, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
129.15 g/mol |
Nombre IUPAC |
4-amino-6-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
Clave InChI |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=O)N1)N)C([2H])([2H])[2H] |
SMILES canónico |
CC1=CNC(=O)N=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


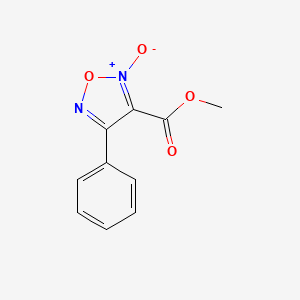
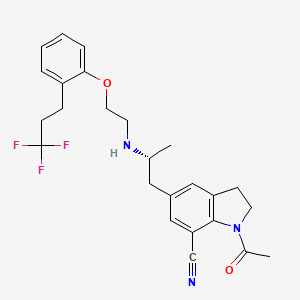
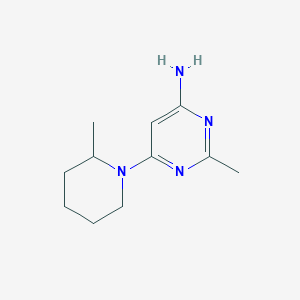
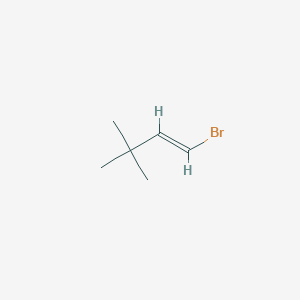
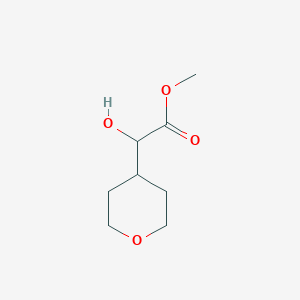

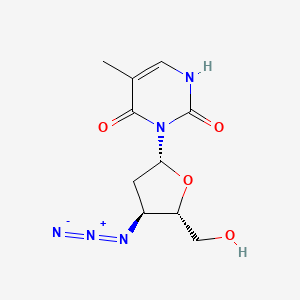
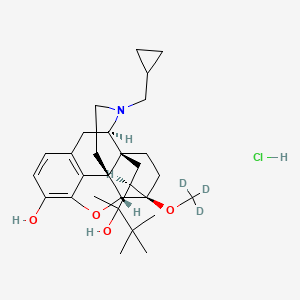
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
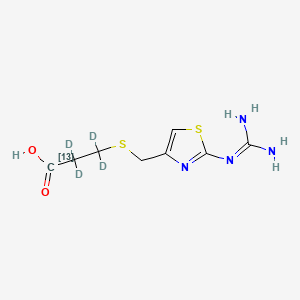
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
